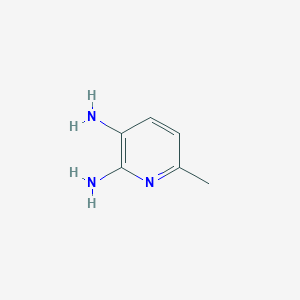

6-Methylpyridine-2,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-3-5(7)6(8)9-4/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATOCNYGIWXIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370299 | |

| Record name | 6-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33259-72-2 | |

| Record name | 6-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Precursor Based Synthetic Routes

The most common and well-documented method for synthesizing 6-Methylpyridine-2,3-diamine involves a two-step process starting from a suitable precursor. This typically includes a nitration reaction followed by a reduction step.

A primary precursor for this synthesis is 2-Amino-6-methylpyridine (B158447). The synthesis commences with the nitration of 2-Amino-6-methylpyridine. This reaction, often carried out using a mixture of sulfuric acid (H₂SO₄), introduces a nitro group (-NO₂) onto the pyridine (B92270) ring, yielding 2-Amino-6-methyl-3-nitropyridine.

The subsequent and final step is the reduction of the nitro group to an amino group (-NH₂). This transformation is commonly achieved through catalytic hydrogenation. The nitro compound, 2-Amino-6-methyl-3-nitropyridine, is suspended in a solvent such as methanol (B129727) (MeOH) in the presence of a catalyst, typically 10% Palladium on carbon (Pd/C). The mixture is then subjected to a hydrogen atmosphere, often using a hydrogen balloon, and stirred at room temperature. The reaction proceeds over several hours, after which the catalyst is removed by filtration, and the solvent is evaporated to yield this compound. This reduction has been reported to afford a quantitative yield of the final product.

| Precursor | Reagents | Intermediate | Reduction Conditions | Final Product | Reference |

| 2-Amino-6-methylpyridine | H₂SO₄, Nitrating agent | 2-Amino-6-methyl-3-nitropyridine | H₂, 10% Pd/C, MeOH | This compound |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comsci-hub.se While specific MCRs leading directly to 6-Methylpyridine-2,3-diamine are not extensively detailed in the provided results, the principles of MCRs are relevant to the synthesis of related heterocyclic structures. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction is a well-known three-component reaction for synthesizing imidazo-fused scaffolds from heterocyclic amidines, aldehydes, and isonitriles. nih.gov The development of novel MCRs could potentially offer a more efficient, atom-economical, and environmentally friendly route to this compound and its derivatives. mdpi.com Research in this area often focuses on the discovery of new reactions and the application of existing MCRs to new substrates. mdpi.comrsc.org

Catalytic Strategies in Synthesis

Catalysis plays a crucial role in the synthesis of 6-Methylpyridine-2,3-diamine, particularly in the reduction of the nitro intermediate. As mentioned previously, palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for the hydrogenation of 2-Amino-6-methyl-3-nitropyridine. The use of a catalyst allows the reaction to proceed under mild conditions (room temperature and atmospheric pressure of hydrogen), which is advantageous for laboratory-scale synthesis.

The broader field of catalytic synthesis of pyridine (B92270) derivatives includes various approaches. For example, gas-phase catalytic synthesis using metal oxides on supports like kaolin (B608303) has been explored for the production of methylpyridines from acetylene (B1199291) and ammonia (B1221849). semanticscholar.org While not directly applied to this compound, these studies highlight the ongoing research into new catalytic systems for pyridine ring formation and functionalization. semanticscholar.org

| Reaction Step | Catalyst | Substrate | Product | Significance | Reference |

| Reduction | 10% Palladium on carbon (Pd/C) | 2-Amino-6-methyl-3-nitropyridine | This compound | Enables efficient reduction under mild conditions. |

Isolation and Purification Techniques for Research Applications

Reactions Involving Amino Functionalities

The two amino groups on the pyridine ring are the primary sites of reactivity, readily participating in a variety of chemical transformations typical of aromatic amines.

Acylation and Alkylation Reactions

The amino groups of this compound exhibit nucleophilic character and can be readily acylated or alkylated. Acylation, typically performed with acyl chlorides or anhydrides, results in the formation of the corresponding amides. Alkylation reactions with alkyl halides introduce alkyl groups onto the nitrogen atoms, yielding secondary or tertiary amines. ambeed.comsmolecule.comambeed.com The reaction can be controlled to achieve mono- or di-substitution, depending on the stoichiometry and reaction conditions. For instance, related pyridine diamines, such as 6-methylpyridine-2,5-diamine (B1333559), have been shown to undergo N-alkylation with benzyl (B1604629) halides in the presence of a base like sodium hydride.

Table 1: Representative Acylation and Alkylation Reactions

| Reactant | Reagent | Product Type | Conditions |

|---|---|---|---|

| This compound | Acetyl Chloride | N,N'-diacetyl-6-methylpyridine-2,3-diamine | Base catalyst |

| This compound | Benzyl Bromide | N-benzyl-6-methylpyridine-2,3-diamine | Base (e.g., K₂CO₃), DMF |

Condensation Reactions and Schiff Base Formation

As with other primary aromatic amines, this compound undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. ambeed.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are important intermediates in organic synthesis and can be used in the preparation of various heterocyclic compounds and as ligands in coordination chemistry. The reaction of 6-aminouracil (B15529) with 6-methylpyridine-2-carbaldehyde has been reported to yield an unusual fused pyrimidopyrimidinyl-pyridinium compound. researchgate.net

Table 2: Condensation Reactions of this compound

| Carbonyl Compound | Product | Reaction Type |

|---|---|---|

| Benzaldehyde (B42025) | N,N'-(dibenzylidene)-6-methylpyridine-2,3-diamine | Schiff Base Formation |

| Acetone | N,N'-(di-propan-2-ylidene)-6-methylpyridine-2,3-diamine | Schiff Base Formation |

Cyclization Reactions to Form Fused Heterocycles

The ortho-diamine arrangement in this compound is a key structural feature that enables its use as a building block for a variety of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. These cyclocondensation reactions typically involve reaction with a reagent that can provide a one-carbon bridge between the two amino nitrogens.

Common cyclization strategies include:

Reaction with Aldehydes: Condensation with an aldehyde, followed by oxidative cyclization, yields 2-substituted imidazo[4,5-b]pyridines. This reaction can be carried out in one step using an oxidizing agent like p-benzoquinone or simply by air oxidation. mdpi.commdpi.com

Reaction with Carboxylic Acids or Derivatives: Heating with carboxylic acids or their derivatives, such as orthoesters (e.g., triethyl orthoformate), is a classical method to form the imidazole (B134444) ring. mdpi.comrsc.org The reaction with formic acid, for instance, yields the parent imidazo[4,5-b]pyridine. mdpi.com

Reaction with Carbon Disulfide: In the presence of a base like potassium hydroxide, reaction with carbon disulfide (CS₂) leads to the formation of imidazo[4,5-b]pyridine-2-thione. mdpi.com

Table 3: Synthesis of Fused Heterocycles from this compound

| Reagent | Product | Heterocyclic System | Conditions | Reference |

|---|---|---|---|---|

| Benzaldehyde | 6-Methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | p-Benzoquinone, EtOH, reflux | mdpi.com |

| Triethyl orthoformate | 6-Methyl-3H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | Acetic acid, microwave | rsc.org |

| Carbon Disulfide | 6-Methyl-1H-imidazo[4,5-b]pyridine-2-thione | Imidazo[4,5-b]pyridine | KOH | mdpi.com |

Oxidation Pathways and Mechanisms

The amino groups of aromatic diamines are susceptible to oxidation. The oxidation of aromatic diamines by hydroxyl radicals often proceeds through the formation of a cation radical intermediate. acs.orgacs.org Depending on the oxidizing agent and conditions, a variety of products can be formed. For example, laccase-catalyzed oxidation of aromatic amines tends to produce complex oligomeric or polymeric products rather than simple dimeric structures. mdpi.com In some cases, controlled oxidation can be synthetically useful. Oxidative carbonylation of aromatic diamines with reagents like methyl formate (B1220265) in the presence of a palladium catalyst can yield the corresponding carbamates. rsc.org For preservation, aromatic diamines can be stabilized against oxidation and color degradation by heating them under a pressurized hydrogen atmosphere. google.com

Reactivity of the Pyridine Ring

Electrophilic Aromatic Substitution Studies

The pyridine ring is generally considered electron-deficient and is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. researchgate.netutexas.edu The ring nitrogen acts as an electron-withdrawing group via an inductive effect, and under the strongly acidic conditions often used for EAS (e.g., nitration, sulfonation), the nitrogen becomes protonated, further deactivating the ring to attack by an electrophile. pearson.com

However, the reactivity of the pyridine ring in this compound is substantially modified by the presence of three electron-donating, activating substituents: two amino groups (-NH₂) and one methyl group (-CH₃). All three are ortho-, para-directing groups. utexas.edu

Directing Effects:

The 2-amino group strongly activates and directs incoming electrophiles to the 3- and 5-positions.

The 3-amino group strongly activates and directs incoming electrophiles to the 2-, 4-, and 6-positions.

The 6-methyl group weakly activates and directs incoming electrophiles to the 5- and 3-positions (ortho and para, respectively).

Nucleophilic Aromatic Substitution Studies

Specific studies on the nucleophilic aromatic substitution (SNAr) reactions of this compound are not extensively documented in the reviewed literature. However, the reactivity of the pyridine ring towards nucleophilic attack can be inferred from the general principles of pyridine chemistry. The pyridine ring is generally electron-deficient and can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2-, 4-, or 6-positions.

In the case of this compound, the amino groups are strong electron-donating groups, which would deactivate the pyridine ring towards nucleophilic attack. Conversely, the amino groups themselves can act as nucleophiles in substitution reactions on other aromatic systems.

Derivatization at the Methyl Group

The methyl group at the 6-position of the pyridine ring is generally less reactive than the amino groups. However, it can undergo reactions typical of benzylic-type methyl groups. For instance, it can be oxidized to a carboxylic acid or a hydroxymethyl group under appropriate conditions. smolecule.com Additionally, deprotonation of the methyl group with a strong base can generate a nucleophilic species that can react with electrophiles.

Studies on related 2-methylpyridine (B31789) derivatives have shown that the methyl group can be functionalized. For example, in the synthesis of certain inhibitors, the methyl group of a 2-amino-4-methylpyridine (B118599) analogue was functionalized after protecting the amino group. researchgate.net While direct studies on the derivatization of the methyl group of this compound are scarce, these examples suggest that such transformations are feasible, likely requiring protection of the more reactive amino groups.

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic investigations, including kinetic studies and the elucidation of intermediates and transition states, specifically for reactions involving this compound, are limited in the available scientific literature. However, the mechanisms of its principal reactions, such as the formation of imidazopyridines, can be understood from established mechanistic pathways for similar heterocyclic syntheses.

Kinetic Studies of Reaction Processes

No specific kinetic studies on the reactions of this compound were found in the reviewed literature. Kinetic studies on the substitution reactions of similar amine complexes have been reported, suggesting that the mechanism is often associative in nature, as indicated by large and negative values of entropy and volume of activation. researchgate.netijcce.ac.ir Such studies provide a framework for how the kinetics of reactions involving this compound might be approached, focusing on the role of the nucleophilic amine groups.

Elucidation of Intermediates and Transition States

The cyclocondensation reaction of this compound with aldehydes to form imidazo[4,5-b]pyridines is proposed to proceed through several key intermediates. The initial step is the formation of a Schiff base (an imine) between one of the amino groups and the aldehyde. This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to a dihydro-imidazo[4,5-b]pyridine intermediate. This intermediate is then oxidized to the final aromatic product.

The transition states for these steps would involve the approach of the nucleophilic amine to the electrophilic carbonyl or imine carbon. Computational studies on related systems have been used to model such transition states and to understand the energy barriers of the reaction. For the formation of imidazopyridines, the mechanism can involve a tandem sp3 C-H amination reaction with the formation of a resonance-stabilized intermediate. beilstein-journals.org

Ligand Design and Coordination Modes

The structure of this compound, featuring a pyridine ring with two adjacent amino groups and a methyl group, allows for various modes of coordination with metal ions. This versatility is a key aspect of its utility in the design of novel coordination compounds.

Monodentate, Bidentate, and Multidentate Coordination

A ligand can be classified based on the number of donor atoms it uses to bind to a central metal ion. libretexts.orgMonodentate ligands bind through a single donor atom. libretexts.orguomustansiriyah.edu.iq In the case of this compound, it can act as a monodentate ligand by coordinating through the pyridine nitrogen or one of the amino nitrogens.

More commonly, this compound functions as a bidentate ligand, meaning it can bind to a metal center at two points. libretexts.orgsmolecule.com This is typically achieved through the two adjacent amino groups or through one amino group and the pyridine nitrogen, forming a stable chelate ring. The formation of such a five-membered ring with the metal ion enhances the stability of the resulting complex, a phenomenon known as the chelate effect.

While less common, the potential for multidentate coordination exists, particularly in the formation of polynuclear complexes where the ligand bridges multiple metal centers. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Influence of Substituents on Ligand Properties

The electronic and steric properties of the substituents on the pyridine ring significantly influence the ligand's coordination behavior. The electron-donating methyl group at the 6-position of the pyridine ring in this compound increases the electron density on the pyridine nitrogen, enhancing its basicity and coordinating ability. researchgate.net

Conversely, the methyl group can also introduce steric hindrance, which may affect the geometry of the resulting metal complex and the accessibility of the metal center. researchgate.net This steric effect can be manipulated to control the coordination environment around the metal ion, influencing the catalytic activity and other properties of the complex. The interplay between the electronic and steric effects of the methyl group, along with the positioning of the amino groups, allows for fine-tuning of the ligand's properties for specific applications in catalysis and materials science.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound can be achieved with a wide range of metals, including both transition metals and main group metals. The characterization of these complexes is crucial for understanding their structure and properties.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form complexes with ligands like this compound. The synthesis of these complexes often involves the reaction of a metal salt with the ligand in a suitable solvent. For example, complexes of cobalt(II) and copper(II) have been synthesized using similar pyridine-based ligands.

The characterization of these complexes typically involves a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can provide information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds. wiley.comresearchgate.net Electronic spectroscopy (UV-Vis) offers insights into the electronic structure and geometry of the complex. wiley.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for elucidating the structure of these complexes in solution. wiley.comresearchgate.net

| Metal | Complex Formula | Characterization Techniques | Reference |

| Vanadium(V) | [VO2(mpETSC)] | Elemental Analysis, IR, Raman, NMR, X-ray Crystallography | wiley.com |

| Zinc(II) | [Zn(HmpETSC)Cl2] | Elemental Analysis, IR, Raman, NMR | wiley.com |

| Ruthenium(II) | [RuCl(PPh3)2(mpETSC)] | Elemental Analysis, IR, Raman, NMR | wiley.com |

| Palladium(II) | [Pd(mpETSC)Cl] | Elemental Analysis, IR, Raman, NMR | wiley.com |

| Platinum(II) | [Pt(mpETSC)Cl] | Elemental Analysis, IR, Raman, NMR, X-ray Crystallography | wiley.com |

*Table based on a derivative of 6-methylpyridine, 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC).

Main Group Metal Complexes

While less extensively studied than their transition metal counterparts, main group metals also form complexes with this compound. The synthesis and characterization of these complexes follow similar principles to those of transition metal complexes. For instance, complexes of heavier alkali metals like sodium and potassium with a related bulky alkyl-substituted pyridine ligand have been reported. researchgate.net The coordination in these complexes can be influenced by the size of the metal ion and the steric bulk of the ligand. researchgate.net

Structural Elucidation of Coordination Compounds

Determining the precise three-dimensional arrangement of atoms in a coordination compound is essential for understanding its chemical reactivity and physical properties. A variety of techniques are employed for this purpose.

In addition to X-ray crystallography, spectroscopic methods play a crucial role in structural elucidation. Infrared (IR) and Raman spectroscopy can confirm the coordination of the ligand by showing shifts in the vibrational modes of the pyridine ring and amino groups upon complexation. wiley.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the structure of the complex in solution, often showing shifts in the resonances of the ligand's protons and carbons upon coordination to a metal. wiley.comresearchgate.net

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and coordination geometry in the solid state. weizmann.ac.ilnih.gov |

| Infrared (IR) & Raman Spectroscopy | Information on the coordination of the ligand through shifts in vibrational frequencies. wiley.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information in solution, including ligand conformation and binding sites. wiley.comresearchgate.net |

| Electronic (UV-Vis) Spectroscopy | Insights into the electronic transitions and geometry of the complex. wiley.comresearchgate.net |

| Elemental Analysis | Determination of the elemental composition of the complex. wiley.com |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex. tandfonline.com |

Crystallographic Analysis of Metal Complexes

The definitive three-dimensional arrangement of atoms in metal complexes of this compound and its derivatives can be elucidated through single-crystal X-ray diffraction. While crystallographic data for complexes with the specific this compound ligand are not widely available in the reviewed literature, studies on the closely related 2,3-diaminopyridine (B105623) (DAPY) provide significant insights into the expected coordination behavior.

One such study details the synthesis and crystal structure of a two-dimensional coordination polymer involving a zinc cation and a polyoxometalate cluster, where protonated 2,3-diaminopyridine acts as a ligand. acs.org In the complex, [2,3-diampH]₂[{Zn(2,3-diampH)₂(H₂O)₂}Mo₈O₂₇]·2H₂O, the protonated 2,3-diaminopyridine ligand coordinates to the Zn(II) center. acs.org The zinc ion is also coordinated to water molecules, resulting in a complex cationic unit that is part of a larger polymeric network. acs.org

Detailed crystallographic data for a representative metal complex with a diaminopyridine ligand are presented in the table below. The coordination geometry around the metal center in such complexes is often a distorted version of an ideal geometry, influenced by the bite angle of the chelating ligand and the presence of other ligands in the coordination sphere.

Interactive Table 1: Crystallographic Data for a Representative Diaminopyridine Metal Complex

| Parameter | Value |

| Complex | [2,3-diampH]₂[{Zn(2,3-diampH)₂(H₂O)₂}Mo₈O₂₇]·2H₂O |

| Metal Center | Zn(II) |

| Coordination Geometry | Distorted Octahedral |

| Ligands | 2,3-diaminopyridine (protonated), Water |

| Crystal System | Not specified |

| Space Group | Not specified |

Studies on other substituted pyridine ligands, such as 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone, have also provided detailed crystallographic information for their metal complexes, including those with vanadium and platinum. researchgate.netwiley.com These studies reveal how the pyridine nitrogen and other donor atoms of the ligand coordinate to the metal center, leading to specific geometries like square-planar or distorted octahedral. researchgate.netwiley.comtandfonline.com

Spectroscopic Signatures in Coordination Environments

The coordination of this compound to a metal center induces significant changes in its spectroscopic properties. These changes, observable in techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy, provide valuable information about the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: Upon complexation, the vibrational frequencies of the C=N and C=C bonds within the pyridine ring, as well as the N-H stretching and bending vibrations of the amino groups, are expected to shift. The coordination of the pyridine nitrogen to the metal center typically results in a shift of the pyridine ring vibrations to higher frequencies. tandfonline.com The involvement of the amino groups in coordination would be evidenced by changes in the N-H stretching frequencies, which usually appear in the 3300-3500 cm⁻¹ region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the free ligand, distinct signals for the aromatic protons, the methyl protons, and the amine protons are observed. Upon coordination, the chemical shifts of the protons on the pyridine ring and the amino groups are expected to change significantly due to the redistribution of electron density. wiley.com The downfield shift of the pyridine proton signals is a strong indicator of coordination to a metal center. wiley.com Similarly, changes in the ¹³C NMR spectrum, particularly for the carbon atoms adjacent to the nitrogen donors, can confirm the coordination mode. wiley.com

UV-Visible Spectroscopy: The electronic spectrum of this compound is characterized by π → π* transitions within the pyridine ring. Upon complexation with a transition metal, new absorption bands may appear in the visible region. These are often attributed to metal-to-ligand charge-transfer (MLCT) or d-d transitions, which are characteristic of the electronic structure of the resulting complex. acs.orgnih.gov The position and intensity of these bands can provide information about the geometry of the complex and the nature of the metal-ligand interaction.

Interactive Table 2: Expected Spectroscopic Shifts upon Coordination of this compound

| Spectroscopic Technique | Observable Change | Interpretation |

| IR Spectroscopy | Shift in pyridine ring vibrations | Coordination of pyridine nitrogen |

| Change in N-H stretching frequencies | Involvement of amino groups in coordination | |

| ¹H NMR Spectroscopy | Downfield shift of pyridine proton signals | Coordination to the metal center |

| ¹³C NMR Spectroscopy | Shift in signals of carbons adjacent to N atoms | Confirmation of coordination mode |

| UV-Visible Spectroscopy | Appearance of new bands in the visible region | MLCT or d-d transitions |

Catalytic Applications of Metal Complexes

Metal complexes of pyridine-based ligands are widely employed as catalysts in a range of organic transformations. researchgate.net The versatility of these ligands allows for the fine-tuning of the steric and electronic properties of the metal center, which is crucial for catalytic activity and selectivity. researchgate.net While specific catalytic applications of this compound complexes are not extensively documented in the reviewed literature, the structural analogy to other catalytically active pyridine-based ligands suggests significant potential.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity under mild reaction conditions. researchgate.net Pyridine-containing ligands are integral to many homogeneous catalytic systems. researchgate.net For instance, ruthenium complexes with pincer-type pyridine-based ligands have been shown to be effective for the hydrogenation of esters and amides. mdpi.com

The bidentate nature of this compound makes it a suitable candidate for forming stable, soluble complexes that could be active in various homogeneous catalytic reactions.

Interactive Table 3: Potential Homogeneous Catalytic Applications for this compound Complexes

| Catalytic Reaction | Metal Center | Role of Ligand |

| Hydrogenation | Ru, Rh, Ir | Stabilizes metal center, modulates electronics |

| Cross-Coupling Reactions | Pd, Ni, Cu | Enhances catalyst stability and solubility |

| Oxidation Reactions | Mn, Co, Fe | Controls redox potential of the metal |

| Polymerization | Ni, Pd | Influences polymer chain growth and properties |

Heterogeneous Catalysis

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. beilstein-journals.org Metal complexes can be immobilized on solid supports, such as silica or polymers, to create heterogeneous catalysts. researchgate.net The encapsulation of metal complexes within the pores of zeolites is another strategy to create robust heterogeneous catalysts. researchgate.net

Complexes of this compound could be heterogenized by anchoring them to a solid support through functionalization of the ligand or by physical encapsulation. Such supported catalysts could find applications in continuous flow reactors and in the synthesis of fine chemicals. For example, copper complexes supported on titania have been used for the synthesis of imidazopyridines. beilstein-journals.org

Interactive Table 4: Potential Heterogeneous Catalytic Applications for this compound Complexes

| Support Material | Catalytic Reaction | Advantage |

| Silica | Oxidation, Hydrogenation | High surface area, thermal stability |

| Polymers | Cross-Coupling | Tunable properties, easy functionalization |

| Zeolites | Shape-selective catalysis | Defined pore structure, high stability |

| Magnetic Nanoparticles | Various organic transformations | Easy separation using a magnetic field |

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperation (MLC) is a powerful concept in catalysis where the ligand is not just a passive spectator but actively participates in bond activation and formation. researchgate.net This often involves a change in the ligand structure, such as aromatization-dearomatization, which can facilitate challenging bond cleavages. researchgate.net Pyridine-based pincer ligands have been at the forefront of this field, enabling a wide range of "green" catalytic reactions, including the dehydrogenation of alcohols and the coupling of alcohols and amines to form amides with the liberation of hydrogen. researchgate.net

The 2,3-diamine functionality of this compound, in conjunction with the pyridine ring, presents an intriguing platform for designing catalysts that could operate via MLC. The amino groups could act as proton relays or participate in substrate binding, working in concert with the metal center to facilitate catalysis. While specific examples involving this ligand are yet to be reported, the principles of MLC suggest that its metal complexes could be promising catalysts for reactions such as transfer hydrogenation and dehydrogenative couplings. nsf.govacs.org

Interactive Table 5: Potential Metal-Ligand Cooperative Catalysis with this compound Complexes

| Type of MLC | Potential Reaction | Role of Diaminopyridine Ligand |

| Aromatization-Dearomatization | Hydrogenation/Dehydrogenation | Reversible protonation/deprotonation of the pyridine ring or side chain |

| Amine-Amido Interconversion | Transfer Hydrogenation | Amino group acts as a proton shuttle |

| Hemilability | C-H Activation | One of the amino groups reversibly coordinates to the metal center |

Design and Synthesis of Biologically Active Derivatives

The chemical versatility of this compound allows for modifications at both the amino groups and the pyridine ring, enabling the creation of derivatives with tailored biological properties. mdpi.comchemicalbook.com

The two amino groups of this compound are highly reactive and serve as key handles for synthetic modifications. A primary strategy involves their reaction with various carbonyl compounds to form fused heterocyclic systems.

One of the most common synthetic routes is the cyclocondensation reaction between 2,3-diaminopyridines and aldehydes to form imidazo[4,5-b]pyridine derivatives. mdpi.comnih.gov This scaffold is structurally similar to purines, suggesting its potential to interact with biological targets that recognize purine (B94841) structures, leading to the development of active and selective drug candidates. mdpi.comnih.gov For instance, 5-bromo-N2-methylpyridine-2,3-diamine can be cyclized with benzaldehyde in the presence of an oxidant like p-benzoquinone to yield N3-methyl-substituted imidazo[4,5-b]pyridines. nih.gov

Another approach involves the alkylation or acylation of the amino groups. The reaction of 6-methylpyridine-2,5-diamine (an isomer) with benzyl halides under basic conditions yields N,N-dibenzylated derivatives. This type of modification can increase the lipophilicity and steric bulk of the molecule, potentially influencing its binding affinity to biological targets. Similarly, N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides can be synthesized through sequential reduction and acylation reactions, demonstrating the versatility of the amino group in forming amide linkages. researchgate.net

The pyridine ring itself can be functionalized to modulate the electronic properties and biological activity of the resulting derivatives. Halogenation is a common strategy; for example, bromination of 2-amino-6-methylpyridine (B158447) is a step in the synthesis of certain gyrase inhibitors. chemicalbook.com

A biocatalytic approach using whole cells of microorganisms offers a method for regioselective functionalization. Whole cells of Burkholderia sp. MAK1 can hydroxylate various aminopyridines at the 5-position. researchgate.netnih.gov This enzymatic oxyfunctionalization is a promising method for producing pyridin-5-ols, which are valuable intermediates for pharmacologically active compounds. researchgate.netnih.gov The methyl group on the pyridine ring can also be modified through oxidation to form corresponding aldehydes or carboxylic acids. chemicalbook.comambeed.com

In Vitro Biological Evaluations

Derivatives of this compound have been subjected to various in vitro assays to determine their potential as therapeutic agents.

The cytotoxic potential of pyridine-based compounds has been explored against several cancer cell lines. N2-Methylpyridine-2,3-diamine has been identified as a cytotoxic agent. biosynth.com Derivatives such as imidazo[4,5-b]pyridines, synthesized from substituted 2,3-diaminopyridines, have been evaluated for their antiproliferative activity. A series of 2,6-disubstituted imidazo[4,5-b]pyridines were tested against a panel of human cancer cell lines, with some compounds showing notable activity. nih.gov For example, metal complexes of ligands derived from 6-methylpyridine-2-carbaldehyde have shown antineoplastic activity against colon cancer human cell lines (HCT 116). wiley.comnih.gov While not direct derivatives of the diamine, this highlights the potential of the 6-methylpyridine scaffold in cancer research.

Antineoplastic Activity of Selected Pyridine Derivatives

| Compound | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| [Zn(HmpETSC)Cl₂] | HCT 116 (Colon Cancer) | Antineoplastic Activity | Active | wiley.comnih.gov |

| [Pd(mpETSC)Cl] | HCT 116 (Colon Cancer) | Antineoplastic Activity | Active | wiley.comnih.gov |

| N2-Methylpyridine-2,3-diamine | Human Cancer Cells | Cytotoxicity | Active | biosynth.com |

| Spiro-pyridine derivative | Caco-2 (Colorectal Adenocarcinoma) | IC₅₀ | 0.124 µM (vs EGFR) | researchgate.net |

The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including derivatives of 6-methylpyridine. Studies have shown that certain pyridine derivatives exhibit moderate to good antimicrobial activity against both bacterial and fungal strains. researchgate.netmdpi.com For example, specific novel pyridine derivatives have demonstrated significant activity against E. coli, Bacillus mycoides, and C. albicans. mdpi.com The introduction of moieties like oxadiazoles, synthesized from a 6-methyl nicotinate (B505614) precursor, has also been explored to create compounds with potential antimicrobial effects. researchgate.netwjbphs.com

Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Code | Microorganism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 12a | E. coli | 0.0195 mg/mL | mdpi.com |

| 12a | Bacillus mycoides | 0.0048 mg/mL | mdpi.com |

| 12a | C. albicans | 0.0048 mg/mL | mdpi.com |

| 15 | E. coli | 0.0048 mg/mL | mdpi.com |

| 15 | Bacillus mycoides | 0.0098 mg/mL | mdpi.com |

| 15 | C. albicans | 0.039 mg/mL | mdpi.com |

The structural features of this compound derivatives make them candidates for enzyme inhibitors. smolecule.com The imidazo[4,5-b]pyridine core, for instance, can act as a kinase inhibitor. researchgate.net Some spiro-pyridine derivatives have shown potent inhibitory activity against key enzymes in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net

Another area of interest is the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme that is a target for antifungal agents. researchgate.netsemanticscholar.org Molecular docking studies on oxadiazole derivatives containing a 6-methylpyridinyl moiety suggest they may act as inhibitors of this enzyme. wjbphs.comsemanticscholar.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these studies have been pivotal in identifying key structural motifs that govern their therapeutic potential. While specific SAR data for the parent compound is limited, extensive research on its analogues and derivatives, particularly those with fused heterocyclic ring systems, provides valuable insights.

A significant area of investigation has been the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives from 2,3-diaminopyridine precursors. These studies have revealed that substitutions on the fused pyrazine (B50134) ring are critical for activity. For instance, in a series of 3-substituted pyrido[2,3-b]pyrazine derivatives, the nature of the substituent at the 3-position was found to significantly influence their anti-inflammatory and anticancer properties. Molecular docking studies of these compounds have shown that specific substitutions can lead to strong interactions with the active sites of proteins like KRAS, a key player in many cancers. nih.gov

Furthermore, the substitution pattern on the pyridine ring itself plays a crucial role. In a study of 3,6-diazabicyclo[3.2.0]heptanes with a pyridinyl moiety, it was observed that 6-bromo, 6-chloro, and 6-methyl substituents on the pyridine ring led to increased binding affinities and improved functional activities at nicotinic acetylcholine (B1216132) receptors. This highlights the importance of the electronic and steric properties of substituents on the pyridine core.

In the context of kinase inhibition, a major area of cancer drug discovery, derivatives of 2,3-diaminopyridine have been extensively studied. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of tyrosine kinases such as PDGFR and FGFR. SAR studies on these compounds revealed that the nature of the substituent at the N8 position of the pyridopyrimidine core was a key determinant of activity, with an ethyl group being four-fold more potent than a methyl group in some instances. mdpi.com This demonstrates that even small alkyl substitutions can have a profound impact on biological efficacy.

The table below summarizes key SAR findings for derivatives incorporating the 2,3-diaminopyridine scaffold.

| Scaffold/Derivative | Position of Modification | Favorable Substituents | Observed Biological Activity | Reference |

| Pyrido[2,3-b]pyrazines | 3-position of pyrazine ring | Specific aromatic and heterocyclic groups | Anticancer, Anti-inflammatory | nih.gov |

| Pyridinyl-substituted 3,6-diazabicyclo[3.2.0]heptanes | 6-position of pyridine ring | Bromo, Chloro, Methyl | Increased nAChR binding affinity | |

| Pyrido[2,3-d]pyrimidines | N8-position | Ethyl group | Enhanced PDGFR/FGFR kinase inhibition | mdpi.com |

| Imidazo[4,5-b]pyridines | 2-position of imidazole ring | Substituted phenyl groups | Antimicrobial activity | nih.gov |

These examples underscore a common theme in the medicinal chemistry of this compound derivatives: the strategic placement of various functional groups on the core scaffold can fine-tune their interaction with biological targets, leading to enhanced potency and selectivity.

Mechanisms of Biological Action (Proposed and Verified)

The biological effects of compounds derived from this compound are exerted through various mechanisms of action, which are often interconnected and dependent on the specific structural modifications of the parent molecule. The proposed and verified mechanisms primarily revolve around enzyme inhibition, induction of apoptosis, and cell cycle arrest.

Enzyme Inhibition:

A prominent mechanism of action for many derivatives is the inhibition of key enzymes involved in cellular signaling and proliferation. Kinases, a class of enzymes that play a central role in cell growth and differentiation, are a major target. For instance, pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of tyrosine kinases like the platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR). mdpi.com These receptors are often overactive in cancer, and their inhibition can halt tumor growth. The mechanism of inhibition is typically competitive, where the drug molecule binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. nih.govvietnamjournal.ru

Similarly, derivatives of 2,6-diamino-3,5-difluoropyridine (B1336603) have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. nih.gov The proposed mechanism involves the binding of the inhibitor to the kinase, thereby blocking the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.

Induction of Apoptosis and Cell Cycle Arrest:

Another critical mechanism through which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. Derivatives such as N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine have been shown to induce apoptosis in cancer cells, a process often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. The proposed mechanism involves the compound triggering intracellular stress signals that converge on the apoptotic machinery.

In addition to inducing apoptosis, many of these compounds can cause cell cycle arrest. By interfering with the proteins that regulate the cell cycle, such as cyclin-dependent kinases (CDKs), these molecules can halt the proliferation of cancer cells at specific phases of the cell cycle. For example, some pyrido[2,3-d]pyrimidine derivatives function as CDK inhibitors, leading to cell cycle arrest and preventing tumor growth. mdpi.com

The table below summarizes the proposed and verified mechanisms of action for various derivatives of this compound.

| Derivative Class | Proposed/Verified Mechanism | Biological Target | Therapeutic Implication | Reference |

| Pyrido[2,3-d]pyrimidines | Kinase Inhibition | PDGFR, FGFR, CDKs | Anticancer | mdpi.com |

| N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine | Induction of Apoptosis | Caspases | Anticancer | |

| 2,6-Diamino-3,5-difluoropyridine derivatives | Kinase Inhibition | p38 MAP Kinase | Anti-inflammatory | nih.gov |

| Imidazo[4,5-b]pyridines | Disruption of microbial cell processes | Various microbial enzymes | Antimicrobial | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. For 6-Methylpyridine-2,3-diamine, these studies are crucial for understanding its stability, reactivity, and potential applications.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the electronic structure of molecules. Studies on pyridine (B92270) derivatives frequently employ the B3LYP functional combined with a 6-311++G(d,p) basis set to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in this compound, defining its bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to the global minimum on the potential energy surface. From this electronic structure, various properties such as total energy, dipole moment, and the distribution of electron density can be calculated, providing a foundational understanding of the molecule's physical and chemical characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For aminopyridine derivatives, the HOMO is typically localized on the electron-rich amino groups and the pyridine ring, while the LUMO is distributed over the aromatic ring system. Computational studies on closely related aminopyridine compounds have shown HOMO-LUMO gaps in the range of 4.5 eV, indicating significant stability. rasayanjournal.co.in

Table 1: Representative FMO Parameters for this compound

| Parameter | Representative Value (eV) |

| EHOMO | -5.45 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 4.50 |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution and predict the reactive sites within a molecule. The MEP surface is color-coded to represent different electrostatic potential values. Regions with a negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the nitrogen atoms of the pyridine ring and the two amino groups, due to the high electronegativity and lone pairs of electrons on the nitrogen atoms. rasayanjournal.co.in The hydrogen atoms of the amino groups and the methyl group would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction.

Spectroscopic Data Predictions and Comparisons with Experimental Observations

A significant application of computational chemistry is the prediction of spectroscopic data. Comparing these theoretical spectra with experimental results allows for the validation of the computational methods and provides a more detailed assignment of the experimental signals.

Theoretical vibrational frequencies for this compound can be calculated using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set. The output provides a list of vibrational modes and their corresponding frequencies for both Infrared (IR) and Raman spectroscopy. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the absence of environmental effects. Therefore, they are typically scaled by an empirical factor (around 0.96 for B3LYP) to improve agreement with experimental data. This computational analysis is invaluable for assigning specific peaks in the experimental spectra to particular molecular motions, such as the N-H stretches of the amino groups, C-H stretches of the methyl group and aromatic ring, and various C-N and C-C ring vibrations. researchgate.net

Table 2: Representative Computed and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Representative Computed Frequency (cm-1) | Representative Experimental Frequency (cm-1) |

| N-H Asymmetric Stretch | 3475 | 3450 |

| N-H Symmetric Stretch | 3380 | 3360 |

| C-H Aromatic Stretch | 3080 | 3065 |

| C-H Methyl Stretch | 2970 | 2955 |

| C=N/C=C Ring Stretch | 1615 | 1600 |

| NH2 Scissoring | 1585 | 1570 |

| C-N Stretch | 1310 | 1295 |

The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for calculating NMR chemical shifts. mdpi.com Theoretical 1H and 13C chemical shifts for this compound can be computed and then compared to experimental values obtained in a solvent like CDCl3 or DMSO. The calculations provide isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS). The high accuracy of modern DFT methods often results in excellent correlation between computed and experimental shifts, with mean absolute errors of less than 0.2 ppm for 1H and 2 ppm for 13C. nih.gov This comparison is crucial for the unambiguous assignment of each signal in the experimental NMR spectra to a specific hydrogen or carbon atom in the molecule.

Table 3: Representative Computed and Experimental 1H NMR Chemical Shifts (ppm) for this compound

| Proton Assignment | Representative Computed Shift (ppm) | Representative Experimental Shift (ppm) |

| H4 | 7.15 | 7.10 |

| H5 | 6.45 | 6.40 |

| NH2 (pos. 2) | 4.95 | 4.90 |

| NH2 (pos. 3) | 5.25 | 5.20 |

| CH3 | 2.35 | 2.30 |

Table 4: Representative Computed and Experimental 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Assignment | Representative Computed Shift (ppm) | Representative Experimental Shift (ppm) |

| C2 | 149.0 | 148.5 |

| C3 | 136.5 | 136.0 |

| C4 | 124.0 | 123.7 |

| C5 | 114.5 | 114.2 |

| C6 | 154.0 | 153.6 |

| CH3 | 20.0 | 19.7 |

Table of Compounds

| Compound Name |

|---|

| This compound |

Predicted Electronic Absorption Spectra (e.g., UV-Vis)

Theoretical predictions of the electronic absorption spectra for chemical compounds are commonly performed using Time-Dependent Density Functional Theory (TD-DFT). This computational method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of bands in a UV-Vis spectrum.

For pyridine derivatives, such calculations are typically conducted with functionals like B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-311+G(d,p)) to accurately model the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of these aromatic heterocycles. However, a review of the scientific literature indicates that specific TD-DFT studies to predict the electronic absorption spectrum of this compound have not been published. Therefore, no specific data on its predicted λmax values or oscillator strengths are currently available.

Reaction Mechanism Modeling and Energy Profile Calculations

Computational studies have provided significant insight into the reaction mechanisms involving this compound, particularly in the synthesis of complex heterocyclic structures. One prominent study investigated the enantioselective synthesis of tetrahydropyrido[2,3-b]pyrazines, where this compound was used as a key reactant. researchgate.net

Density Functional Theory (DFT) calculations were employed to model the key catalytic transfer hydrogenation step, which is the enantioselectivity-determining phase of the reaction. researchgate.net In this process, this compound first undergoes a condensation reaction to form a pyrido[2,3-b]pyrazine (B189457) intermediate. This intermediate is then hydrogenated using a chiral iridium catalyst. researchgate.net

The computational modeling focused on the interaction between the iridium catalyst and the imine intermediate (Int1). The calculations revealed the energy profiles for the formation of subsequent intermediates (Int2) through different orientations. These models are crucial for understanding why the reaction favors the formation of one enantiomer over the other, providing a theoretical basis for the experimentally observed high enantioselectivity. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While full molecular dynamics simulations for this compound were not found, detailed analyses of the specific intermolecular interactions that govern its reactivity have been performed using DFT and Non-Covalent Interaction (NCI) analysis. These studies offer an atomic-level view of the forces at play during a chemical transformation.

In the iridium-catalyzed synthesis of tetrahydropyrido[2,3-b]pyrazines from this compound, DFT computational studies were crucial in elucidating the origin of the reaction's high enantioselectivity. researchgate.net The analysis showed that the selective formation of the product is governed by specific non-covalent interactions between the chiral iridium catalyst and the pyrido[2,3-b]pyrazine intermediate derived from the starting diamine. researchgate.net

The key intermolecular forces identified were:

π–π Stacking: A significant stacking interaction occurs between the aromatic system of the catalyst and the pyrazine (B50134) ring of the reaction intermediate. This interaction helps to lock the intermediate into a specific orientation as it approaches the catalyst's active site. researchgate.net

Hydrogen Bonding: Directional hydrogen bonds form between the catalyst and the intermediate, further stabilizing the transition state that leads to the major enantiomer. researchgate.net

These computational findings demonstrate that the combination of π–π stacking and specific hydrogen bonding creates a highly ordered transition state, which effectively controls the stereochemical outcome of the reaction. researchgate.net

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties refer to the changes in the optical characteristics of a material in the presence of intense light. Computational chemistry, primarily using DFT, is a powerful tool for predicting the NLO response of molecules. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

For pyridine derivatives, the presence of electron-donating groups (like amino groups) and electron-withdrawing groups can lead to significant intramolecular charge transfer, which often enhances NLO properties. Despite the suitability of this compound for such theoretical investigation due to its donor amino groups, a search of published scientific literature did not yield any studies where its NLO properties have been computationally modeled. Therefore, no theoretical data on the dipole moment, polarizability, or hyperpolarizabilities of this compound are available.

Advanced Materials Science Applications

Polymer Chemistry and Material Development

The presence of two reactive amino groups in the 2 and 3 positions of the pyridine (B92270) ring makes 6-Methylpyridine-2,3-diamine a valuable monomer for the synthesis of novel polymers with tailored properties. Its incorporation into polymer chains can impart enhanced thermal stability, chemical resistance, and specific electronic or optical characteristics.

Incorporation into Polymeric Backbones (e.g., Polyimines)

Aromatic diamines are fundamental precursors in the synthesis of high-performance polymers such as polyimides and polyimines. The reaction of diamines with dianhydrides or dialdehydes, respectively, leads to the formation of robust polymer backbones. While specific studies detailing the use of this compound in polyimine synthesis are not extensively documented, its structural analogy to other aromatic diamines suggests its suitability for such polymerization reactions.

The general synthesis of polyimines involves the condensation reaction between a diamine and a dialdehyde. The lone pair of electrons on the nitrogen atoms of the amino groups in this compound can attack the carbonyl carbons of a dialdehyde, leading to the formation of a Schiff base (imine) linkage and the elimination of water. The resulting polyimine would feature a pyridine moiety integrated into its backbone, which is expected to enhance the polymer's thermal stability and introduce unique electronic properties due to the electron-deficient nature of the pyridine ring. The incorporation of the methyl group could also influence the polymer's solubility and processing characteristics.

Synthesis of Conjugated Polymers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of research in organic electronics. The synthesis of such materials often involves the polymerization of monomers containing aromatic rings. Pyridine-containing conjugated polymers are of particular interest due to the influence of the nitrogen atom on the electronic properties of the polymer chain.

This compound can serve as a monomer in the synthesis of conjugated polymers through various polymerization techniques, such as Suzuki or Stille coupling reactions, after appropriate functionalization (e.g., halogenation). The diamine functionality also opens up possibilities for creating polymers with repeating units that can engage in hydrogen bonding, thereby influencing the polymer's morphology and intermolecular interactions. The presence of the pyridine ring within the conjugated backbone can modify the polymer's electron affinity and charge transport properties, making it a potential candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Charge Transfer Complex Formation and Analysis

Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. These complexes exhibit unique optical and electronic properties that are not present in the individual components. The electron-rich nature of the amino groups and the pyridine ring in this compound makes it an excellent electron donor.

Donor-Acceptor Interactions

The formation of a charge transfer complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. In the case of this compound, the amino groups significantly increase the electron density of the pyridine ring, enhancing its donor capabilities.

This compound can form stable charge transfer complexes with a variety of electron acceptors, such as tetracyanoquinodimethane (TCNQ), tetracyanoethylene (B109619) (TCNE), and chloranil. The stability and properties of the resulting CT complex are influenced by the strength of the donor and acceptor, as well as the solvent polarity. The interaction is primarily a non-covalent, electrostatic attraction, but in some cases, a partial or complete electron transfer can occur, leading to the formation of radical ion pairs. Studies on similar diaminopyridine derivatives have shown that the stoichiometry of these complexes is typically 1:1. semanticscholar.org

Spectroscopic Characterization of Charge Transfer Complexes

The formation of a charge transfer complex is often accompanied by the appearance of a new, broad absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. semanticscholar.org This new band corresponds to the energy required for the electronic transition from the ground state of the complex to an excited state where an electron is transferred from the donor to the acceptor.

The position and intensity of this charge transfer band provide valuable information about the electronic structure and stability of the complex. By analyzing the spectroscopic data, parameters such as the association constant (KCT), molar extinction coefficient (εCT), and the energy of the charge transfer transition (ECT) can be determined. semanticscholar.org For instance, the Benesi-Hildebrand equation is commonly used to calculate the association constant and molar absorptivity from the changes in the absorbance of the CT band at different concentrations of the donor or acceptor. Furthermore, other spectroscopic techniques like FT-IR and NMR can be employed to characterize the solid-state CT complexes and confirm the nature of the donor-acceptor interaction. semanticscholar.org

Corrosion Inhibition Studies

The detrimental effect of corrosion on metallic structures necessitates the development of effective corrosion inhibitors. Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, as well as aromatic rings, have been extensively studied for their corrosion-inhibiting properties. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

Pyridine and its derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic media. The inhibitive action of these compounds is attributed to the presence of the nitrogen atom, which can coordinate with the metal surface, and the π-electrons of the aromatic ring, which facilitate adsorption.

The corrosion inhibition efficiency of this compound can be evaluated using various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic polarization studies provide information about the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By analyzing the polarization curves, parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. A significant decrease in the corrosion current density in the presence of the inhibitor indicates effective corrosion protection.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the kinetics of electrochemical processes at the metal/solution interface. The EIS data, often represented as Nyquist and Bode plots, can be used to model the corrosion process using an equivalent electrical circuit. Key parameters obtained from EIS measurements include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor are indicative of the formation of a protective film on the metal surface.

The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data using the following equations:

From potentiodynamic polarization: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

From EIS: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100

Studies on structurally similar pyridine derivatives have demonstrated high inhibition efficiencies for mild steel in acidic environments. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of inhibitor molecules. The presence of the amino and methyl groups in this compound is expected to enhance its adsorption and, consequently, its corrosion inhibition performance.

Below is an interactive data table summarizing typical data obtained from corrosion inhibition studies of a pyridine derivative on mild steel in 1 M HCl, illustrating the effect of inhibitor concentration on various parameters.

| Inhibitor Concentration (M) | Corrosion Current Density (icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 1000 | 50 | 200 | 0 |

| 0.0001 | 250 | 200 | 150 | 75 |

| 0.0005 | 100 | 500 | 100 | 90 |

| 0.001 | 50 | 1000 | 80 | 95 |

| 0.005 | 30 | 1500 | 60 | 97 |

Adsorption Behavior on Metal Surfaces

No research data was found regarding the adsorption behavior of this compound on metal surfaces.

Protective Layer Formation

No studies detailing the formation of protective layers by this compound on any substrate were identified.

Functional Materials with Tailored Properties

No literature is available that describes the synthesis or properties of functional materials derived from this compound.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 6-Methylpyridine-2,3-diamine, providing detailed information about the local environment of each proton and carbon atom. Due to a lack of directly published experimental NMR data for this compound, this section will present an analytical prediction based on established principles of NMR spectroscopy and data from structurally similar compounds.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the two amino groups, and the protons of the methyl group. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and methyl substituents.

Aromatic Protons: The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. Their chemical shifts would likely fall in the range of δ 6.0-7.5 ppm. For comparison, in the related compound 2-amino-6-methylpyridine (B158447), the aromatic protons resonate at approximately δ 6.13 (d), 7.14 (t), and 6.32 (d) ppm. chemicalbook.com

Amino Protons: The protons of the two amino groups (-NH₂) are anticipated to produce broad singlets. Their chemical shifts can vary depending on the solvent and concentration but are typically expected in the region of δ 3.0-5.0 ppm.

Methyl Protons: The methyl group (-CH₃) protons are expected to appear as a singlet, likely in the upfield region of the spectrum, around δ 2.2-2.5 ppm, consistent with the methyl signal in 2-amino-6-methylpyridine which appears at approximately δ 2.28 ppm. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.0 - 7.5 | Doublet, Doublet |

| Amino NH₂ | 3.0 - 5.0 | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the positions of the nitrogen atom and the substituents.

Pyridine Ring Carbons: The six carbon atoms of the substituted pyridine ring are expected to show distinct signals. The carbons directly bonded to the nitrogen and the amino groups (C2, C3, and C6) would have their chemical shifts significantly affected. Based on data for similar pyridine derivatives, the chemical shifts for the ring carbons are predicted to be in the range of δ 100-160 ppm. For instance, in 2-methylpyridine (B31789), the ring carbons appear at various shifts within this range. hmdb.ca

Methyl Carbon: The carbon atom of the methyl group is expected to have a chemical shift in the upfield region, typically around δ 15-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring C | 100 - 160 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent aromatic protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the correlation between each proton and the carbon atom to which it is directly attached. This would be instrumental in assigning the signals for the aromatic C-H pairs and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be key in confirming the connectivity of the methyl group to the pyridine ring and the positions of the amino groups relative to the other ring carbons.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: The amino groups are expected to show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibrations of the amino groups would likely be observed around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C, C=N Stretch (Ring) | 1400 - 1600 |

| N-H Bend (Amino) | ~1600 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyridine ring are typically strong in the Raman spectrum and are expected in the fingerprint region.

C-C Stretching: The C-C stretching vibrations within the pyridine ring would also be observable.

Symmetry Considerations: For molecules with a center of symmetry, there is a rule of mutual exclusion where vibrations that are Raman active are IR inactive, and vice versa. While this compound is not highly symmetrical, the combination of FT-IR and Raman spectra provides a more complete picture of its vibrational modes. thermofisher.com

The combination of these spectroscopic methods allows for a thorough and accurate structural elucidation of this compound, providing a detailed map of its atomic connectivity and electronic environment.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy are pivotal in determining the electronic transitions within a molecule.

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum of a compound provides information about the electron transitions between molecular orbitals. For aromatic systems like pyridine derivatives, characteristic absorptions corresponding to π → π* and n → π* transitions are typically observed.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides insights into the electronic structure of the excited state and can be sensitive to the molecule's local environment. Aromatic compounds, particularly those with electron-donating groups like amino substituents, often exhibit fluorescence.

Specific fluorescence emission data for this compound has not been reported in the available scientific literature. For a molecule to be fluorescent, it must possess a rigid structure and a suitable electronic configuration that allows for efficient emission from the lowest singlet excited state. The fluorescence properties, including quantum yield and lifetime, would be dependent on factors such as solvent polarity, pH, and the presence of quenchers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₉N₃, corresponding to a monoisotopic mass of approximately 123.08 g/mol .

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙). This ion, being energetically unstable, undergoes fragmentation into smaller, characteristic ions. While an experimental mass spectrum for this compound is not available, the fragmentation pattern of its isomer, 2-Amino-6-methylpyridine (molecular weight ~108.14 g/mol ), provides a basis for predicting its behavior. nist.gov

For this compound (M⁺˙ at m/z ≈ 123), likely fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatic compounds, which would lead to a fragment ion at m/z 108.

Loss of ammonia (B1221849) (NH₃) or amino radical (•NH₂): Cleavage of the amino groups could result in fragment ions.

Ring cleavage: The pyridine ring itself can break apart, leading to a series of smaller fragment ions.

The relative abundance of these fragment ions helps in piecing together the molecular structure.

| Ion Type | Predicted m/z | Possible Identity/Loss |

|---|---|---|

| [M]⁺˙ | 123 | Molecular Ion |

| [M-CH₃]⁺ | 108 | Loss of a methyl radical |

| [M-NH₃]⁺˙ | 106 | Loss of ammonia |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-Ray Diffraction for Atomic Arrangement

Single-crystal X-ray diffraction analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. To date, a single-crystal X-ray structure of this compound has not been reported in the crystallographic databases.